molecular formula C8H7BFNO2 B1440535 (7-fluoro-1H-indol-5-yl)boronic acid CAS No. 2077188-75-9

(7-fluoro-1H-indol-5-yl)boronic acid

Cat. No.: B1440535
CAS No.: 2077188-75-9
M. Wt: 178.96 g/mol
InChI Key: OLFAOZWEUQTLNT-UHFFFAOYSA-N
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Description

(7-fluoro-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, 7-Fluoro-1H-indol-5-yl-5-boronic acid may interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organopalladium compound can then form a new carbon-carbon bond with another organic compound .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, this compound could be involved in the synthesis of various biologically active compounds .

Pharmacokinetics

Like other boronic acids, it is likely to have good water solubility This property could potentially enhance its bioavailability

Result of Action

Given its potential role in suzuki–miyaura coupling reactions, it could contribute to the synthesis of various organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds synthesized .

Action Environment

The action, efficacy, and stability of 7-Fluoro-1H-indol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of this compound could be influenced by factors such as light, heat, and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-1H-indol-5-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl or heteroarylboronic acids with electrophilic indolyl templates under mild reaction conditions . Another approach is the hydroboration of alkenes or alkynes, which adds a B-H bond over the unsaturated bond to form the corresponding alkyl or alkenylborane .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acid reagents. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-1H-indol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .

Major Products

Major products formed from these reactions include substituted indoles, boronic esters, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7-fluoro-1H-indol-5-yl)boronic acid include other indole boronic acids, such as:

Uniqueness

This compound is unique due to the presence of the fluorine atom at the 7-position of the indole ring. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to other indole boronic acids .

Properties

IUPAC Name

(7-fluoro-1H-indol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFAOZWEUQTLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)F)NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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